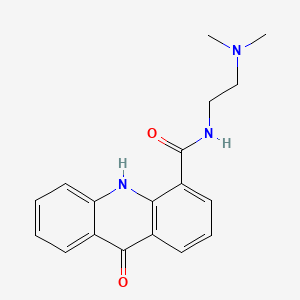
4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- is a synthetic organic compound belonging to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them of interest in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- typically involves multi-step organic reactions. A common route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Functionalization: Introduction of the carboxamide group and the dimethylaminoethyl side chain can be done through amide coupling reactions using reagents like EDCI or DCC.
Reduction and Oxidation: The 9,10-dihydro and 9-oxo functionalities can be introduced through selective reduction and oxidation steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 9,10-dihydro positions.
Reduction: Reduction reactions can be used to modify the 9-oxo group.
Substitution: The dimethylaminoethyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydroxy or amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology
Due to its ability to intercalate into DNA, it can be used in studies of DNA-binding properties and as a potential anticancer agent.
Medicine
Its potential as an anticancer agent makes it of interest in medicinal chemistry for the development of new therapeutic drugs.
Industry
In industry, it might be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- likely involves intercalation into DNA, disrupting the DNA structure and inhibiting replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine orange: A well-known DNA intercalating agent used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
What sets 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- apart is its specific functional groups that may confer unique binding properties and biological activities compared to other acridine derivatives.
属性
CAS 编号 |
103554-58-1 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-9-oxo-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)11-10-19-18(23)14-8-5-7-13-16(14)20-15-9-4-3-6-12(15)17(13)22/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,22) |
InChI 键 |
PYNUPZKQDKYVMH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
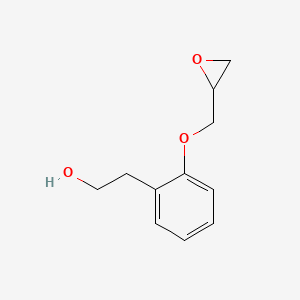
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
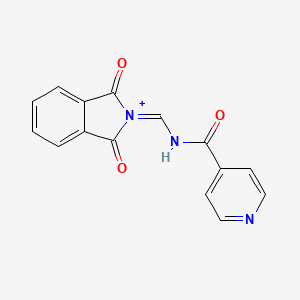
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
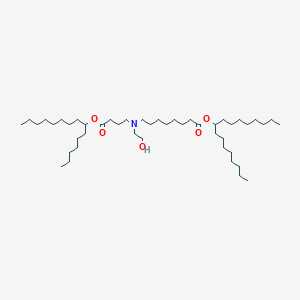
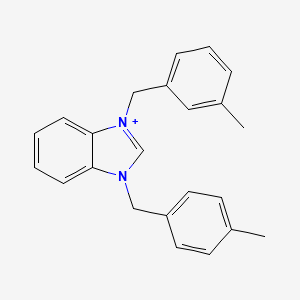
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
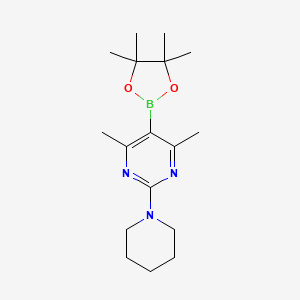
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362456.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
